molecular formula C7H14Cl2N4 B3002060 1-(1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1795503-50-2

1-(1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No. B3002060
CAS RN: 1795503-50-2
M. Wt: 225.12
InChI Key: XCXJJDSBROHUMY-UHFFFAOYSA-N
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Description

The compound "1-(1H-imidazol-2-yl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of piperazine and imidazole, which are relevant to the compound . These derivatives have been synthesized and evaluated for their biological activities, including their affinity for adrenergic receptors and potential hypoglycemic effects, as well as their antimicrobial properties .

Synthesis Analysis

The synthesis of piperazine-imidazole derivatives is described in the papers, with methods such as regioselective syntheses involving novel oxidation-dehydration of [(beta-hydroxyalkyl)amino]pyrazines . Another approach includes the condensation of alpha-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine . Additionally, a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate has been used for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of piperazine-imidazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray diffraction studies have been conducted to determine the crystal structures of arylidene-imidazolone derivatives, providing insights into the possible conformations of these molecules .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions specific to "this compound." However, they do discuss the chemical reactions involved in the synthesis of related compounds, such as the Mannich reaction for the production of oxazole derivatives and the cyclo condensation for imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the discussed derivatives are inferred from their biological activity studies. For instance, modifications on the piperazine-imidazole core can influence binding affinity to adrenergic receptors and hypoglycemic potency . The crystal packing and geometry of the substituents on the piperazine ring are also discussed, which can affect the compound's conformation and stability .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Novel derivatives of 1-(1H-imidazol-2-yl)piperazine dihydrochloride, including piperazine derivatives, have been synthesized and shown significant antimicrobial activities, particularly against bacterial and fungal strains. These compounds have been characterized using various spectroscopic techniques and have shown promising results in in vitro antimicrobial studies. Specifically, certain compounds exhibited remarkable antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole. This indicates the potential of these compounds in developing new antimicrobial agents (Rajkumar et al., 2014), (Gan et al., 2010).

  • Anti-inflammatory and Antidiabetic Properties : Certain piperazine derivatives related to this compound have been found to possess anti-inflammatory and antidiabetic properties. These compounds have shown significant in vitro anti-inflammatory activity and the ability to improve glucose tolerance in a rat model of type II diabetes without causing any side effects or hypoglycemic effects (Ahmed et al., 2017), (Le Bihan et al., 1999).

  • Anticancer Activity : Certain synthesized derivatives of this compound have shown potent anticancer activity. These compounds were evaluated against various cancer cell lines, and some showed significant potency, indicating their potential use in anticancer drug development. The compounds have been characterized thoroughly and evaluated for their cytotoxicity against cancer and normal cell lines (Mustafa et al., 2011).

  • Antifungal and Antibacterial Activities : The synthesized piperazine derivatives have also been evaluated for their antifungal and antibacterial activities. Certain compounds showed promising antibacterial and antifungal activities, making them potential candidates for treating various infections. The compounds' structures were confirmed through various spectroscopic methods, and their activities were tested against a range of bacteria and fungi (Kumar et al., 2021).

properties

IUPAC Name

1-(1H-imidazol-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-10-7(9-1)11-5-3-8-4-6-11;;/h1-2,8H,3-6H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXJJDSBROHUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1795503-50-2
Record name 1-(1H-imidazol-2-yl)piperazine dihydrochloride
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